molecular formula C11H15NO3S B13421675 Ethyl2-acetamido-3-(thiophen-3-yl)propanoate

Ethyl2-acetamido-3-(thiophen-3-yl)propanoate

Cat. No.: B13421675
M. Wt: 241.31 g/mol
InChI Key: AEJCKDFUNRICMC-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetamido group, and a thiophene ring. It has a molecular formula of C11H15NO3S and a molecular weight of 241.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetamido-3-(thiophen-3-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(thiophen-3-yl)propanoate with acetamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the acetamido group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetamido-3-(thiophen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamido derivatives.

Scientific Research Applications

Ethyl 2-acetamido-3-(thiophen-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3-(thiophen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: Similar structure but with a keto group instead of an acetamido group.

    Ethyl 2-(thiophen-3-yl)acetate: Lacks the acetamido group, making it less versatile in biological applications.

Uniqueness: Ethyl 2-acetamido-3-(thiophen-3-yl)propanoate is unique due to the presence of both the acetamido and thiophene groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

ethyl 2-acetamido-3-thiophen-3-ylpropanoate

InChI

InChI=1S/C11H15NO3S/c1-3-15-11(14)10(12-8(2)13)6-9-4-5-16-7-9/h4-5,7,10H,3,6H2,1-2H3,(H,12,13)

InChI Key

AEJCKDFUNRICMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CSC=C1)NC(=O)C

Origin of Product

United States

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